molecular formula C11H18ClN3O2 B13775873 Carbamic acid, dimethyl-, (2-((dimethylamino)methyl)-3-pyridyl) ester, hydrochloride CAS No. 69781-53-9

Carbamic acid, dimethyl-, (2-((dimethylamino)methyl)-3-pyridyl) ester, hydrochloride

Cat. No.: B13775873
CAS No.: 69781-53-9
M. Wt: 259.73 g/mol
InChI Key: CVVPSMJCFBFYJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(Dimethylcarbamoyloxy)pyridin-2-yl]methyl-dimethylazanium chloride is a chemical compound with a complex structure that includes a pyridine ring substituted with a dimethylcarbamoyloxy group and a dimethylazanium chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(dimethylcarbamoyloxy)pyridin-2-yl]methyl-dimethylazanium chloride typically involves the reaction of pyridine derivatives with dimethylcarbamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate ester. The resulting intermediate is then quaternized with methyl chloride to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[3-(Dimethylcarbamoyloxy)pyridin-2-yl]methyl-dimethylazanium chloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbamate group back to the amine.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the carbamate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary amines.

Scientific Research Applications

[3-(Dimethylcarbamoyloxy)pyridin-2-yl]methyl-dimethylazanium chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [3-(dimethylcarbamoyloxy)pyridin-2-yl]methyl-dimethylazanium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The carbamate group may inhibit enzymes by forming a covalent bond with the active site, while the pyridine ring can engage in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [3-(dimethylcarbamoyloxy)pyridin-2-yl]methyl-dimethylazanium chloride apart is its unique combination of a pyridine ring and a quaternary ammonium group, which imparts distinct chemical and biological properties.

Properties

CAS No.

69781-53-9

Molecular Formula

C11H18ClN3O2

Molecular Weight

259.73 g/mol

IUPAC Name

[3-(dimethylcarbamoyloxy)pyridin-2-yl]methyl-dimethylazanium;chloride

InChI

InChI=1S/C11H17N3O2.ClH/c1-13(2)8-9-10(6-5-7-12-9)16-11(15)14(3)4;/h5-7H,8H2,1-4H3;1H

InChI Key

CVVPSMJCFBFYJJ-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CC1=C(C=CC=N1)OC(=O)N(C)C.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.